N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo-pyrimidinone derivative featuring dual 3-chlorophenyl substituents and an acetamide linker. The pyrazolo[3,4-d]pyrimidinone core provides a rigid planar structure, while the 3-chlorophenyl groups enhance lipophilicity and influence binding interactions with target proteins . Its molecular weight is approximately 439.3 g/mol (exact mass: 438.06), with a ChemSpider ID referenced under related isomers (e.g., 955528-14-0) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O2/c20-12-3-1-5-14(7-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-6-2-4-13(21)8-15/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZPZLBWGLTCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolopyrimidines, characterized by its complex structure that includes chlorophenyl and pyrazolopyrimidinyl groups. Its synthesis typically involves multi-step organic reactions which allow for the introduction of various substituents that can enhance biological activity. The synthesis pathway often requires careful selection of reagents to ensure high yield and purity of the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cancer cells. Research indicates that compounds within this class may act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
Key Mechanisms Include:
- Inhibition of Cyclin-Dependent Kinases (CDKs): This action can lead to cell cycle arrest, particularly at the S phase, thereby preventing cancer cell division.
- Activation of Apoptosis Pathways: Studies have shown that this compound can significantly increase apoptosis in cancer cell lines, as evidenced by elevated levels of caspase-3 activity .
- Targeting Growth Factor Receptors: The compound may inhibit receptors such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.
Antitumor Activity
A notable study evaluated the antitumor efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against human breast cancer cell lines (MDA-MB-468 and T47D). Among these derivatives, this compound exhibited significant antiproliferative effects. Specifically:
- Cell Cycle Arrest: The compound induced S phase arrest in MDA-MB-468 cells.
- Apoptosis Induction: It increased total apoptosis by 18.98-fold compared to controls and caspase-3 levels by 7.32-fold .
Pharmacological Properties
The pharmacological profile of this compound suggests several therapeutic potentials:
- Anticancer Agent: Due to its ability to inhibit key signaling pathways in cancer cells.
- Kinase Inhibitor: The compound's structure allows it to interact with various kinases involved in cancer progression.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Fluorinated Analogues
A closely related compound, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, features fluoro substituents and a chromenone ring. This modification increases molecular weight (571.2 g/mol) and melting point (302–304°C) compared to the target compound, likely due to enhanced polarity and crystalline packing from fluorine atoms .
Isomeric Variants
The (2E)-isomer (2E)-N-[1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-3-phenylacrylamide replaces the acetamide with a cinnamamide group.
Pyrazolo-Pyridine Acetamides
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Key Features : Incorporates a trifluoromethyl group and a pyrazolo-pyridine core.
- Properties : Molecular weight 536 g/mol, melting point 221–223°C, and IR absorption at 1682 cm⁻¹ (C=O stretch) .
- Comparison : The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the target compound’s chloro substituents.
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
- Key Features : Substituted with a nitro group.
- Properties : Molecular weight 513 g/mol, higher melting point (231–233°C), and distinct IR absorption at 1668 cm⁻¹ .
- Comparison : The electron-withdrawing nitro group may improve binding affinity but increase cytotoxicity risks.
Heterocyclic Acetamides with Oxadiazole Moieties
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide introduces an oxadiazole ring and methoxy group. The oxadiazole enhances π-stacking interactions, while the methoxy group improves solubility. This compound’s molecular weight (546.9 g/mol) and structural complexity suggest broader target selectivity .
Structural and Pharmacological Insights
Substituent Effects
- Fluorine vs. Chlorine : Fluorinated analogues (e.g., ) exhibit higher melting points and altered pharmacokinetics due to stronger hydrogen bonding and electronegativity.
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (e.g., ) enhance binding to hydrophobic pockets but may reduce metabolic stability.
Physicochemical Properties
| Compound Class | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | ~439.3 | Not reported | Dual 3-chlorophenyl |
| Fluorinated Pyrazolo-pyrimidinone | 571.2 | 302–304 | Fluoro, chromenone |
| Trifluoromethyl Pyrazolo-pyridine | 536 | 221–223 | CF₃, 4-chlorophenyl |
| Nitro Pyrazolo-pyridine | 513 | 231–233 | NO₂, 4-chlorophenyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
